(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-Benzothiazol-2-yl)-3-phenylprop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to a phenylprop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with cinnamaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of benzothiazole oxides.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions result in various benzothiazole derivatives with different functional groups.
Scientific Research Applications
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid
- 2-Aminobenzothiazole
- 6-Hydroxybenzothiazole-2-carbonitrile
Uniqueness
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile is unique due to its specific combination of a benzothiazole ring and a phenylprop-2-enenitrile moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile (C16H10N2S) is a member of the benzothiazole family, which is known for its diverse biological activities. This article focuses on its biological activity, including antitumor and antimicrobial effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiazole moiety linked to a phenylpropene nitrile. This unique structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H10N2S |
Molecular Weight | 282.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research has shown that compounds containing benzothiazole derivatives exhibit significant antitumor properties. A study evaluated a series of related compounds against various human lung cancer cell lines, revealing that those with similar structural features to this compound demonstrated notable cytotoxic effects.
Key Findings:
- In vitro assays indicated that derivatives with the benzothiazole nucleus had higher antitumor activity compared to other classes such as benzimidazoles.
- The compound exhibited IC50 values in the low micromolar range against A549 and HCC827 cell lines, suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. Compounds similar to it have shown efficacy against both Gram-positive and Gram-negative bacteria.
Testing Results:
- Broth microdilution methods revealed that related benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The presence of the nitrile functional group enhances the compound's ability to penetrate bacterial membranes, contributing to its antimicrobial efficacy .
The mechanism underlying the biological activity of this compound is believed to involve interactions with cellular targets such as DNA and enzymes. Molecular docking studies suggest that these compounds can bind effectively within the minor groove of DNA, disrupting replication processes and leading to apoptosis in cancer cells .
Case Studies
Several studies have documented the synthesis and biological evaluation of benzothiazole derivatives:
- Antitumor Evaluation :
- Antimicrobial Testing :
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWGOWJOMCZDQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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